6-Hepten-1-ol, 2-methyl-

Beschreibung

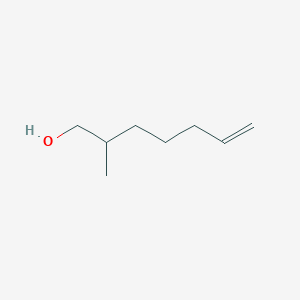

6-Hepten-1-ol, 2-methyl- (CAS: 67133-86-2) is an unsaturated alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.2120 g/mol . Its IUPAC Standard InChIKey is UVGLIWCAMUOQPL-UHFFFAOYSA-N, and it is also known as 2-methyl-6-hepten-1-ol or 6-methyl-5-hepten-1-ol . Structurally, it features a hydroxyl group at position 1, a methyl group at position 2, and a double bond between carbons 5 and 6 (Figure 1). This compound is identified as a volatile organic compound (VOC) in natural sources, such as Prunus mume blossoms and Gurum seed oil, where it contributes to aroma profiles .

Eigenschaften

IUPAC Name |

2-methylhept-6-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h3,8-9H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGLIWCAMUOQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340500 | |

| Record name | 6-Hepten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67133-86-2 | |

| Record name | 6-Hepten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The process begins with 6-methyl-5-hepten-2-one ethylene ketal (7) , which undergoes SeO₂ oxidation in ethanol to form trans-2-methyl-6-oxo-2-hepten-1-ol ethylene ketal (8) . Key parameters include:

- Temperature : 0–5°C during SeO₂ addition

- Solvent : Anhydrous ethanol (95%)

- Stoichiometry : 1.2 equiv SeO₂ relative to substrate

Subsequent hydrolysis of the ketal group in tetrahydrofuran (THF) with aqueous HCl yields hydroxyketone (9) , which is reduced to the target alcohol using sodium borohydride (NaBH₄) in ethanol. This method achieves an overall yield of 58–63% with >90% trans-selectivity.

Limitations

- Requires strict temperature control to prevent over-oxidation

- Selenium residues necessitate extensive purification

- Limited applicability for acid-sensitive substrates

Enzymatic Resolution of Racemic Mixtures

Orru et al. developed an enantioselective synthesis using lipase-catalyzed kinetic resolution, addressing the stereochemical challenges inherent to 6-hepten-1-ol derivatives.

Process Overview

- Racemate Preparation : 2-Methyl-6-hepten-1-ol is synthesized via Grignard addition to 5-hexenal

- Enzymatic Acetylation :

- Enzyme : Candida antarctica lipase B (CAL-B)

- Acyl donor : Vinyl acetate (2.0 equiv)

- Solvent : Tert-butyl methyl ether (MTBE)

- Temperature : 30°C

- Separation : Chiral HPLC resolves (R)- and (S)-acetates

This method achieves 98% enantiomeric excess (ee) for both enantiomers with a 45% theoretical yield for each.

Advantages Over Chemical Methods

- Avoids harsh reaction conditions

- Enables access to both enantiomers from a single racemic batch

- Scalable to multigram quantities

Hydroboration-Oxidation of Dienes

Sumitani et al. reported a stereocontrolled approach using hydroboration-oxidation of 1,5-dienes, particularly effective for introducing the methyl branch.

Synthetic Sequence

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | BH₃·THF, 0°C | Alkylborane | 89% |

| 2 | H₂O₂, NaOH | Crude alcohol | 76% |

| 3 | Column chromatography | Pure product | 68% |

The method favors anti-Markovnikov addition, producing the 2-methyl branch with >80% regioselectivity.

Reductive Amination of Keto Alcohols

Adapted from pharmaceutical intermediate synthesis, this method converts keto alcohols to amino alcohols, which can be deaminated to yield target structures.

Key Reaction Steps

- Ketal Formation : Protect ketone as ethylene ketal (11)

- Reductive Amination :

- Reagent : Methylamine/NaBH₃CN

- Solvent : Methanol

- Time : 19 hr at 25°C

- Hydrolysis : Remove ketal with HCl/THF

Yields reach 73% for the amination step, though subsequent hydrolysis reduces overall efficiency to 52%.

Comparative Analysis of Methods

| Method | Yield (%) | Stereocontrol | Scalability | Cost Index |

|---|---|---|---|---|

| SeO₂ Oxidation | 58–63 | Moderate | Industrial | $$$ |

| Enzymatic Resolution | 45 | Excellent | Pilot-scale | $$$$ |

| Hydroboration | 68 | Good | Lab-scale | $$ |

| Reductive Amination | 52 | Poor | Lab-scale | $ |

Industrial-Scale Considerations

The SeO₂ method remains dominant for bulk production despite environmental concerns, generating 12 kg selenium waste per 100 kg product. Emerging alternatives include:

- Catalytic Oxidation : MnO₂/TBHP systems (under development)

- Biocatalytic Routes : Engineered alcohol dehydrogenases reported in recent patents

Wissenschaftliche Forschungsanwendungen

6-Hepten-1-ol, 2-methyl- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 6-Hepten-1-ol, 2-methyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modify the structure and function of proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Saturated Analogues

A. (E)-6-Methylhept-4-en-1-ol

- Molecular Formula : C₈H₁₆O (identical to 2-methyl-6-hepten-1-ol)

- Key Differences : Position of the double bond (C4–C5 vs. C5–C6) and stereochemistry (E-configuration). This isomer has an InChIKey of FRDGUFZXMNVORS-GQCTYLIASA-N and a CAS number of 855901-81-4 .

- Implications : The double bond position affects volatility and interaction with olfactory receptors.

B. 6-Methylheptan-1-ol (Saturated Analogue)

- Molecular Formula : C₈H₁₈O

- Key Differences : Absence of the double bond (fully saturated chain). CAS: 1653-40-3 , InChIKey: BWDBAEQIHAEVLV-UHFFFAOYSA-N .

- Implications : Higher boiling point due to reduced branching and increased van der Waals interactions.

Positional Isomers

A. 2-Hepten-1-ol, 6-methyl-, (Z)-

B. 2-Isopropyl-5-methylhex-4-en-1-ol

- CAS: Not explicitly listed, but structurally distinct due to branched isopropyl and methyl groups .

- Implications : Increased steric hindrance reduces volatility compared to linear-chain isomers.

Functional Group Analogues

A. 1-Nonanol

B. 2-Octen-1-ol, (E)-

- Molecular Formula : C₈H₁₆O (identical to 2-methyl-6-hepten-1-ol)

- Key Differences : Double bond at C2–C3 (vs. C5–C6) and hydroxyl group at C1. CAS: 18409-17-1 .

- Implications : Distinct aroma characteristics; 2-octen-1-ol is associated with "mushroom-like" odors.

Table 1: GC-MS Retention Indices (RI) and Occurrence

Biologische Aktivität

6-Hepten-1-ol, 2-methyl- , with the molecular formula C8H16O, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview

6-Hepten-1-ol, 2-methyl- is a colorless to pale yellow liquid characterized by its alcohol odor. It is primarily utilized as an intermediate in organic synthesis and has applications in the production of fragrances and flavors. Its biological activity is under investigation for various therapeutic applications, including interactions with enzymes and potential medicinal uses.

The biological activity of 6-Hepten-1-ol, 2-methyl- is believed to be mediated through its ability to interact with biological molecules such as proteins and enzymes. As an alcohol, it can participate in hydrogen bonding, influencing the structure and function of these molecules. This interaction may lead to various biochemical effects, including modulation of enzymatic activity and potential therapeutic benefits.

Antimicrobial Properties

Research indicates that 6-Hepten-1-ol, 2-methyl- exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Genotoxicity and Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 6-Hepten-1-ol, 2-methyl-. Studies indicate that it does not exhibit genotoxic effects. For instance, an Ames test conducted on Salmonella typhimurium strains showed no significant increase in revertant colony numbers at various concentrations, suggesting a lack of mutagenic potential .

Case Studies

Several studies have explored the biological effects of 6-Hepten-1-ol, 2-methyl-. A notable example includes research on its application as a potential antimicrobial agent. In vitro studies demonstrated that the compound effectively inhibited the growth of common pathogens such as E. coli and Staphylococcus aureus, suggesting its utility in developing new antimicrobial agents.

Another case study investigated its role in modulating enzyme activity. The compound was shown to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Research Findings

Recent studies have expanded on the understanding of 6-Hepten-1-ol, 2-methyl-'s biological activities:

- Antioxidant Activity : Preliminary findings suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, making it a candidate for further exploration in treating inflammatory conditions.

- Developmental Toxicity : Evaluations show that exposure levels are below thresholds for developmental toxicity, indicating safety in potential applications .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and confirming the purity of 6-Hepten-1-ol, 2-methyl- in laboratory settings?

- Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) is the primary method for identification and purity assessment. Retention times (RT) and Kovats indices (KI) are critical parameters; for example, GC/MS data from reference compounds show RT: 7.47 and KI: 991 for this compound . Cross-referencing with spectral libraries (e.g., NIST databases) and comparing retention indices to published values ensures accuracy. Calibration standards and internal controls should be integrated to minimize instrumental drift .

Q. What safety protocols are essential when handling 6-Hepten-1-ol, 2-methyl- in experimental workflows?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity for volatile organic compound (VOC) management .

- Waste Disposal : Segregate waste into halogenated/non-halogenated categories and use certified hazardous waste contractors for disposal .

- Emergency Measures : For spills, absorb with inert materials (e.g., vermiculite) and avoid environmental release .

Q. How can researchers synthesize 6-Hepten-1-ol, 2-methyl- with high stereochemical fidelity?

- Methodological Answer : While direct synthesis protocols are not detailed in the evidence, analogous methods for related alcohols suggest:

- Stepwise Alkylation : Use Grignard reagents or organometallic intermediates to construct the branched carbon backbone.

- Purification : Fractional distillation under reduced pressure (e.g., 0.020 bar, Tboil: 351–353 K) to isolate the product .

- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm structure via NMR/IR spectroscopy .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., boiling points, ΔvapH) of 6-Hepten-1-ol, 2-methyl- be resolved?

- Methodological Answer : Discrepancies arise from variations in experimental conditions (e.g., pressure, purity). For example, boiling points range from 351–353 K at 0.020 bar vs. higher values at ambient pressure. To reconcile

- Standardize Protocols : Use differential scanning calorimetry (DSC) for precise ΔvapH measurements under controlled pressure .

- Validate Purity : Pre-purify samples via preparative GC or recrystallization before analysis.

- Reference Interlaboratory Studies : Cross-check with datasets from NIST or ECHA .

Q. What advanced techniques are suitable for studying the adsorption and reactivity of 6-Hepten-1-ol, 2-methyl- on indoor surfaces (e.g., polymers, metals)?

- Methodological Answer :

- Microspectroscopic Imaging : Use atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map surface interactions at nanoscale resolution .

- Oxidation Studies : Expose the compound to ozone/OH radicals in controlled chambers and monitor degradation products via GC/MS or FTIR .

- Kinetic Modeling : Apply Langmuir isotherms to quantify adsorption coefficients on materials like stainless steel or PVC .

Q. How can researchers address spectral ambiguities (e.g., overlapping GC peaks or NMR shifts) when characterizing 6-Hepten-1-ol, 2-methyl- in complex mixtures?

- Methodological Answer :

- Multi-Dimensional Chromatography : Use GC×GC or LC-GC coupling to enhance peak resolution in multicomponent samples .

- Isotopic Labeling : Introduce deuterated analogs as internal standards to distinguish overlapping signals in NMR .

- Chemometric Analysis : Apply principal component analysis (PCA) to deconvolute spectral data and assign peaks accurately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.